2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile
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Overview
Description
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of light-sensitive dyes and optical media for data storage
Mechanism of Action
The mechanism of action of 2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the compound.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with antimicrobial properties.
Zolpidem: A pharmaceutical compound with a similar imidazo[1,2-a]pyridine core, used as a sedative and anxiolytic
Uniqueness
2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C12H8N4 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-[(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H8N4/c1-9-11(6-10(7-13)8-14)16-5-3-2-4-12(16)15-9/h2-6H,1H3 |
InChI Key |
DBHXVKVEZSFCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C=C(C#N)C#N |
Origin of Product |
United States |
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